3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and a carboxylate group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-formylphenyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification of the carboxylate group .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable catalyst that facilitates the reaction under mild conditions .
Chemical Reactions Analysis
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: This compound has a similar pyrazole core structure but differs in the substitution pattern on the phenyl ring.
Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: This compound also has a pyrazole core but features different substituents on the phenyl ring and the pyrazole nitrogen
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
(3-formylphenyl) 2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFYAOJYLQCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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